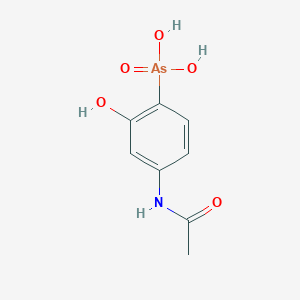
(4-Acetamido-2-hydroxyphenyl)arsonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Acetylamino-2-hydroxyphenylarsonic acid is an organic compound with the molecular formula C8H10AsNO5 and a molar mass of 275.09 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetylamino-2-hydroxyphenylarsonic acid typically involves the acetylation of 2-hydroxyphenylarsonic acid. The reaction conditions often include the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine .
Industrial Production Methods
Industrial production methods for 4-Acetylamino-2-hydroxyphenylarsonic acid are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
4-Acetylamino-2-hydroxyphenylarsonic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different arsenic-containing species.
Reduction: Reduction reactions can convert it into simpler arsenic compounds.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like hydrochloric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic acid derivatives, while reduction could produce arsenic trioxide .
科学的研究の応用
4-Acetylamino-2-hydroxyphenylarsonic acid has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes
作用機序
The mechanism of action of 4-Acetylamino-2-hydroxyphenylarsonic acid involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways are still under investigation .
類似化合物との比較
Similar Compounds
4-Hydroxyphenylarsonic acid: Similar in structure but lacks the acetyl group.
3-Amino-4-hydroxyphenylarsonic acid: Contains an amino group instead of an acetyl group.
Uniqueness
4-Acetylamino-2-hydroxyphenylarsonic acid is unique due to its acetyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific research and industrial applications .
特性
CAS番号 |
6318-61-2 |
|---|---|
分子式 |
C8H10AsNO5 |
分子量 |
275.09 g/mol |
IUPAC名 |
(4-acetamido-2-hydroxyphenyl)arsonic acid |
InChI |
InChI=1S/C8H10AsNO5/c1-5(11)10-6-2-3-7(8(12)4-6)9(13,14)15/h2-4,12H,1H3,(H,10,11)(H2,13,14,15) |
InChIキー |
UJVWPZIWWKDJNH-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC(=C(C=C1)[As](=O)(O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


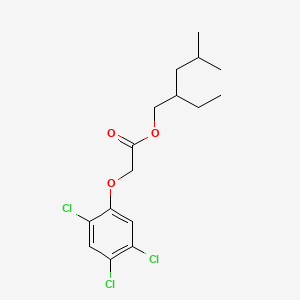
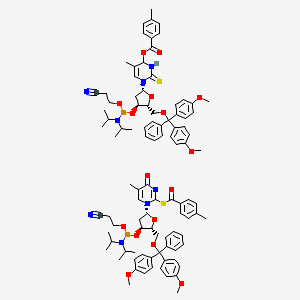
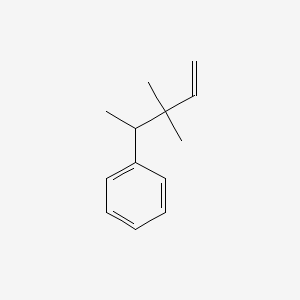
![2-[[2-(4-Bromophenoxy)acetyl]carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13812357.png)
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2-ethylphenyl)-](/img/structure/B13812359.png)
![7-Methyl-2,3-dihydrothieno[2,3-c]pyridine](/img/structure/B13812367.png)
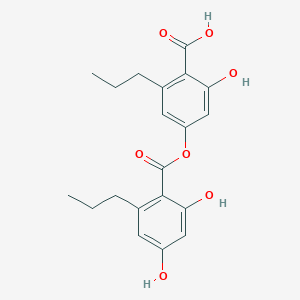
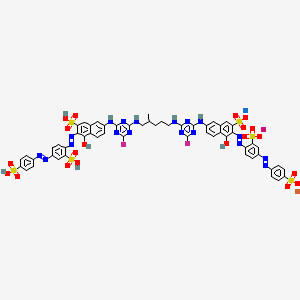
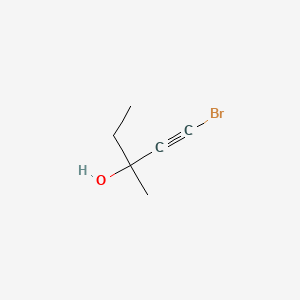
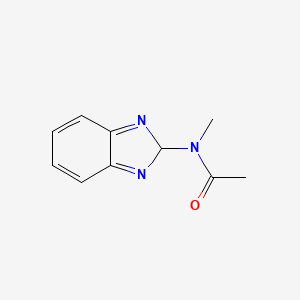
![3-[(2R)-oxan-2-yl]oxypyrrolidine](/img/structure/B13812408.png)
![2-[(2-Hydroxyethyl)amino]ethyl oleate](/img/structure/B13812409.png)


